molecular formula C10H12N2O4 B1365515 N-Ethoxycarbonyl-3-nitro-o-toluidine CAS No. 381670-28-6

N-Ethoxycarbonyl-3-nitro-o-toluidine

Cat. No. B1365515
M. Wt: 224.21 g/mol
InChI Key: UTVICKYWFUXPCS-UHFFFAOYSA-N
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Description

“N-Ethoxycarbonyl-3-nitro-o-toluidine” is a chemical compound with the molecular formula C10H12N2O41. It appears as a white to orange to green powder or crystal1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information about the synthesis of “N-Ethoxycarbonyl-3-nitro-o-toluidine”. However, it’s worth noting that the synthesis of such compounds often involves nitration reactions and carbonylation reactions1.



Molecular Structure Analysis

The molecular weight of “N-Ethoxycarbonyl-3-nitro-o-toluidine” is 224.221. It contains 10 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms1.



Chemical Reactions Analysis

I couldn’t find specific information about the chemical reactions involving “N-Ethoxycarbonyl-3-nitro-o-toluidine”. However, given its nitro group and carbonyl group, it might participate in various organic reactions such as reduction, condensation, and substitution reactions.



Physical And Chemical Properties Analysis

“N-Ethoxycarbonyl-3-nitro-o-toluidine” is a solid at 20°C1. It has a melting point of 114°C1. The purity of the compound is above 97.0% according to GC analysis1.


Scientific Research Applications

“N-Ethoxycarbonyl-3-nitro-o-toluidine” is a chemical compound with the molecular formula C10H12N2O4 and a molecular weight of 224.22 . It appears as a white to orange to green powder or crystal . It’s used in various scientific fields, but the specific applications are not clearly mentioned .

In a related compound, o-toluidine (2-methylaniline, 1-amino-2-methylbenzene), is frequently encountered in electrochemical research . It’s used as a soluble corrosion inhibitor dissolved in aqueous media, for example, in cooling systems . It’s also used as a homomonomer for the formation of intrinsically conducting poly-o-toluidine and as a comonomer in the formation of respective copolymers and their composites . These polymers are suggested as corrosion protection coatings, active materials in devices for electrochemical energy storage, and active components in electrochemical sensors .

As I mentioned earlier, a related compound, o-toluidine, is frequently used in electrochemical research . It’s used as a soluble corrosion inhibitor dissolved in aqueous media, for example, in cooling systems . It’s also used as a homomonomer for the formation of intrinsically conducting poly-o-toluidine and as a comonomer in the formation of respective copolymers and their composites . These polymers are suggested as corrosion protection coatings, active materials in devices for electrochemical energy storage, and active components in electrochemical sensors .

As I mentioned earlier, a related compound, o-toluidine, is frequently used in electrochemical research . It’s used as a soluble corrosion inhibitor dissolved in aqueous media, for example, in cooling systems . It’s also used as a homomonomer for the formation of intrinsically conducting poly-o-toluidine and as a comonomer in the formation of respective copolymers and their composites . These polymers are suggested as corrosion protection coatings, active materials in devices for electrochemical energy storage, and active components in electrochemical sensors .

Safety And Hazards

When handling “N-Ethoxycarbonyl-3-nitro-o-toluidine”, suitable protective equipment should be worn. It’s important to prevent the dispersion of dust and to wash hands and face thoroughly after handling2.


Future Directions

Unfortunately, I couldn’t find specific information about the future directions of “N-Ethoxycarbonyl-3-nitro-o-toluidine”. However, given its structural features, it might have potential applications in organic synthesis and pharmaceutical research.


Please note that this information is based on the available data and may not be exhaustive. For more detailed information, please refer to the relevant literature and safety data sheets.


properties

IUPAC Name

ethyl N-(2-methyl-3-nitrophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-3-16-10(13)11-8-5-4-6-9(7(8)2)12(14)15/h4-6H,3H2,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVICKYWFUXPCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426863
Record name N-Ethoxycarbonyl-3-nitro-o-toluidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethoxycarbonyl-3-nitro-o-toluidine

CAS RN

381670-28-6
Record name N-Ethoxycarbonyl-3-nitro-o-toluidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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